1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene
Overview
Description
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene is an organic compound that belongs to the class of difluoroethylated aromatics. . The presence of multiple fluorine atoms in the molecule imparts distinct electronic and steric characteristics, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction typically requires specific reaction conditions, including the presence of a nickel catalyst and appropriate solvents to facilitate the difluoroethylation process.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The choice of catalysts, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Radical Reactions: The presence of fluorine atoms can stabilize radical intermediates, making the compound suitable for radical reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and radical initiators. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals, where the difluoroethyl group can enhance the biological activity and stability of drug molecules.
Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to target proteins and enzymes with high affinity . This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene can be compared with other similar compounds, such as:
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent in the synthesis of difluoroethylated aromatics.
1,1-Difluoroethane (C2H4F2): A simple difluoroalkane with applications in refrigeration and as a propellant.
Difluoromethylbenzene derivatives: Compounds with similar structural features and applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2,3-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-5-3-4-6(9(2,12)13)8(11)7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKZEDRQCRYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226742 | |
Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-04-1 | |
Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Difluoroethyl)-2,3-difluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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